Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate: is a chemical compound that features a pyrazole ring substituted with a hydroxyethyl group and an amino group linked to a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate typically involves the reaction of 2-hydroxyethylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its pyrazole ring is a common motif in many biologically active molecules, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyethyl and amino groups can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 2-[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]acetate
- Ethyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(2-hydroxypropyl)pyrazol-4-yl]amino]acetate
Uniqueness: Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the hydroxyethyl group at the 2-position of the pyrazole ring provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-14-8(13)5-9-7-4-10-11(6-7)2-3-12/h4,6,9,12H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGFOAAWPOEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CN(N=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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